molecular formula C14H19BrO B13317427 (((1-(Bromomethyl)cyclohexyl)oxy)methyl)benzene

(((1-(Bromomethyl)cyclohexyl)oxy)methyl)benzene

Cat. No.: B13317427
M. Wt: 283.20 g/mol
InChI Key: SHJYBKWQIATTFH-UHFFFAOYSA-N
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Description

(((1-(Bromomethyl)cyclohexyl)oxy)methyl)benzene is an organic compound with the molecular formula C14H19BrO. This compound features a benzene ring substituted with a bromomethyl group attached to a cyclohexyl group through an oxygen bridge. It is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (((1-(Bromomethyl)cyclohexyl)oxy)methyl)benzene typically involves the reaction of cyclohexanol with benzyl bromide in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then undergoes nucleophilic substitution to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with continuous monitoring of temperature, pressure, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

(((1-(Bromomethyl)cyclohexyl)oxy)methyl)benzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and various amines. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

    Nucleophilic Substitution: Products include substituted benzyl derivatives.

    Oxidation: Products include benzyl alcohols or benzyl ketones.

    Reduction: Products include methyl-substituted benzene derivatives.

Scientific Research Applications

(((1-(Bromomethyl)cyclohexyl)oxy)methyl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (((1-(Bromomethyl)cyclohexyl)oxy)methyl)benzene involves its interaction with nucleophiles, leading to the formation of new chemical bonds. The bromomethyl group acts as an electrophile, attracting nucleophiles and facilitating substitution reactions. The oxygen bridge in the molecule provides stability and influences the reactivity of the compound.

Comparison with Similar Compounds

Similar Compounds

    Benzyl Bromide: Similar structure but lacks the cyclohexyl group.

    Cyclohexyl Bromide: Similar structure but lacks the benzene ring.

    Benzyl Alcohol: Similar structure but with a hydroxyl group instead of a bromomethyl group.

Uniqueness

(((1-(Bromomethyl)cyclohexyl)oxy)methyl)benzene is unique due to the presence of both a benzene ring and a cyclohexyl group connected through an oxygen bridge. This structure imparts distinct chemical properties and reactivity, making it valuable in various chemical and industrial applications.

Properties

Molecular Formula

C14H19BrO

Molecular Weight

283.20 g/mol

IUPAC Name

[1-(bromomethyl)cyclohexyl]oxymethylbenzene

InChI

InChI=1S/C14H19BrO/c15-12-14(9-5-2-6-10-14)16-11-13-7-3-1-4-8-13/h1,3-4,7-8H,2,5-6,9-12H2

InChI Key

SHJYBKWQIATTFH-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(CBr)OCC2=CC=CC=C2

Origin of Product

United States

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